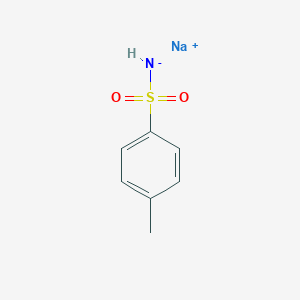

Sodium P-toluenesulfonamide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(4-methylphenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8NO2S.Na/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H-,8,9,10);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLHPYXKUOESEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[NH-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

pKa values of p-toluenesulfonamide sodium salt

An In-Depth Technical Guide to the pKa of p-Toluenesulfonamide and its Sodium Salt

Abstract

This technical guide provides a comprehensive examination of the acid dissociation constant (pKa) of p-toluenesulfonamide (PTSA), a critical parameter influencing its physicochemical properties and applications. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of PTSA's acidity, presents detailed experimental protocols for its determination, and discusses the profound implications of its pKa value in pharmaceutical and chemical contexts. By synthesizing fundamental principles with field-proven methodologies, this guide serves as an authoritative resource for understanding and utilizing the acid-base characteristics of this versatile compound.

Introduction to p-Toluenesulfonamide (PTSA)

p-Toluenesulfonamide, also known as 4-methylbenzenesulfonamide, is a white crystalline organic solid with the chemical formula C₇H₉NO₂S.[1] It is characterized by a sulfonamide functional group attached to a toluene backbone. While only slightly soluble in water, it dissolves readily in organic solvents like ethanol and acetone.[1] PTSA is a stable compound under normal conditions, making it a reliable reagent and intermediate in various industrial processes.[2][3][4]

The compound serves as a vital intermediate in the synthesis of a wide array of products, including dyes, resins, and plasticizers.[2][5] In the pharmaceutical industry, the PTSA scaffold is a cornerstone for the development of sulfonamide (sulfa) drugs, which have been instrumental in treating bacterial infections.[2][6] Its utility also extends to polymer science, where it acts as a plasticizer and curing agent, enhancing the mechanical properties of materials like thermosetting resins.[7][8]

The concept of pKa, the negative logarithm of the acid dissociation constant (Ka), is fundamental to understanding the behavior of PTSA. This value quantifies the acidity of the proton on the sulfonamide nitrogen. The pKa dictates the degree of ionization of the molecule at a given pH, which in turn governs critical properties such as aqueous solubility, lipophilicity, membrane permeability, and chemical reactivity.[9][10] For drug development professionals, an accurate understanding of pKa is indispensable for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of sulfonamide-based active pharmaceutical ingredients (APIs).

Theoretical Framework of p-Toluenesulfonamide Acidity

The acidity of p-toluenesulfonamide stems from the hydrogen atom attached to the sulfonamide nitrogen. The strongly electron-withdrawing nature of the adjacent sulfonyl group (-SO₂) significantly increases the polarity of the N-H bond, making the proton susceptible to dissociation.[11] This effect renders the sulfonamide group weakly acidic, with a pKa value reported to be approximately 10.2.[1][3][7][12]

The dissociation equilibrium can be represented as follows:

p-CH₃C₆H₄SO₂NH₂ ⇌ p-CH₃C₆H₄SO₂NH⁻ + H⁺

The resulting anion, the p-toluenesulfonamide conjugate base, is stabilized by resonance, with the negative charge delocalized over the sulfonyl oxygen atoms and the nitrogen atom. This charge delocalization is a key factor contributing to the acidity of the parent compound.

The sodium salt of p-toluenesulfonamide is the stable, isolated form of this conjugate base. When dissolved in an aqueous solution, it exists as the p-toluenesulfonamide anion and a sodium cation (Na⁺). The pKa value, therefore, defines the pH at which the acidic, neutral form (p-toluenesulfonamide) and the basic, anionic form (the sodium salt) are present in equal concentrations.

Caption: Acid-base equilibrium of p-toluenesulfonamide.

Experimental Determination of pKa Values

The accurate determination of a compound's pKa is a cornerstone of its physicochemical characterization. Several robust analytical techniques are employed for this purpose, each with distinct principles and applications.

Method 1: Potentiometric Titration (The Gold Standard)

Potentiometric titration is a highly precise and widely accepted method for pKa determination.[13][14][15] It directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the empirical determination of the acid-base equilibrium point.

Causality Behind Experimental Choices:

-

Why it's the "Gold Standard": This method provides a direct measurement of proton activity (pH) versus the amount of added base, yielding a titration curve from which the pKa can be determined without reliance on secondary properties like light absorbance. Its accuracy and the availability of automated instruments make it a primary choice.[14][16]

-

Self-Validation: The method is self-validating as the shape of the sigmoidal titration curve and the clarity of its inflection point provide immediate feedback on the quality of the measurement. Multiple titrations are performed to ensure reproducibility.[17][18]

-

Carbonate-Free Solutions: Titrations are performed with carbonate-free sodium hydroxide and under an inert atmosphere (e.g., nitrogen) to prevent the absorption of atmospheric CO₂. Dissolved CO₂ forms carbonic acid, which would otherwise interfere with the titration of the target analyte and introduce errors in the endpoint determination.[14]

Experimental Protocol: Potentiometric pKa Determination

-

Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature.[17]

-

Sample Preparation: Accurately weigh and dissolve a sample of p-toluenesulfonamide in a suitable solvent (e.g., a co-solvent like methanol/water if solubility is low) to a final concentration of approximately 1-10 mM.[17][18]

-

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).[18]

-

Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved CO₂.[17]

-

Initial Acidification: For an acidic compound like PTSA, the titration is performed with a standardized basic titrant. To capture the full titration curve, the initial pH is often not adjusted.

-

Titration: Add standardized, carbonate-free sodium hydroxide solution (e.g., 0.1 M) in small, precise increments using an automated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[18]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). Alternatively, the inflection point can be precisely located by calculating the first or second derivative of the titration curve.[13]

-

Replication: Perform the titration at least in triplicate to ensure the precision and accuracy of the result.[18]

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry (The Sensitive Approach)

This method is ideal for compounds that possess a UV-active chromophore near the site of ionization.[14] It leverages the Beer-Lambert law, measuring changes in the UV-Vis absorbance spectrum as a function of pH to determine the pKa.

Causality Behind Experimental Choices:

-

Why it's Superior for Certain Samples: UV-Vis spectrophotometry requires much lower sample concentrations (>10⁻⁶ M) and smaller sample volumes compared to potentiometry, making it perfect for sparingly soluble compounds or when material is limited.[14]

-

Principle of Measurement: The protonated (p-CH₃C₆H₄SO₂NH₂) and deprotonated (p-CH₃C₆H₄SO₂NH⁻) forms of PTSA have distinct electronic structures and thus exhibit different molar absorptivities and absorbance spectra. By monitoring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated, and the inflection point corresponds to the pKa.[19]

Experimental Protocol: Spectrophotometric pKa Determination

-

Wavelength Selection: Record the UV-Vis spectra of PTSA in highly acidic (e.g., pH 2) and highly alkaline (e.g., pH 12) solutions to identify the wavelengths of maximum absorbance difference between the ionized and non-ionized species.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa (e.g., from pH 9 to 11.5).

-

Sample Preparation: Prepare a stock solution of PTSA in a suitable solvent (e.g., methanol). Add a small, constant volume of this stock solution to each buffer solution to create a series of test solutions with constant total analyte concentration.

-

Absorbance Measurement: Measure the absorbance of each buffered solution at the pre-determined analytical wavelength(s) using a spectrophotometer.

-

Data Analysis: Plot the measured absorbance versus pH. Fit the data to the appropriate sigmoidal equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[19][20]

Method 3: Capillary Electrophoresis (The High-Throughput Solution)

Capillary electrophoresis (CE) is a powerful, automated technique that separates ions based on their electrophoretic mobility in an electric field. This mobility is dependent on the charge-to-size ratio of the molecule, which changes as a function of pH.

Causality Behind Experimental Choices:

-

Why it's Ideal for Drug Discovery: CE offers significant advantages in speed, requiring only a few minutes per analysis.[21][22] It consumes minute amounts of sample (nanoliter range) and, as a separation technique, it can determine the pKa of a compound even in the presence of impurities.[9][23][24] This makes it exceptionally well-suited for high-throughput screening in early drug discovery.[9][22]

-

Principle of Measurement: The effective electrophoretic mobility of PTSA is measured in a series of background electrolytes buffered at different pH values. A plot of mobility versus pH yields a sigmoidal curve, from which the pKa can be accurately calculated.[9]

Summary of Reported pKa Values

The pKa of p-toluenesulfonamide has been reported in various chemical databases and scientific literature. The values show a high degree of consistency, centering around 10.2.

| pKa Value | Temperature (°C) | Method | Source |

| 10.17 | 20 | Not Specified | PubChem[3], ECHEMI[12] |

| 10.20 (Predicted) | Not Specified | Computational | ChemicalBook[7], Jinli Chemical[1] |

This pKa value confirms that p-toluenesulfonamide is a weak acid, requiring relatively alkaline conditions to achieve significant deprotonation.

Practical Implications in Research and Development

The pKa of approximately 10.2 has profound consequences for the application of p-toluenesulfonamide and its derivatives.

-

Drug Development: For a sulfonamide-based drug, the pKa value is critical. At physiological pH (~7.4), PTSA and similar simple sulfonamides will be almost entirely in their neutral, protonated form. This state favors lipophilicity and membrane permeation. However, the ability to deprotonate is key to the mechanism of action for many sulfa drugs, which act by mimicking p-aminobenzoic acid (PABA) to inhibit the bacterial enzyme dihydropteroate synthase.[6] The acidity of the sulfonamide proton is a key parameter that is tuned by medicinal chemists to optimize antibacterial activity and pharmacokinetic properties.[11]

-

Synthetic Chemistry: In organic synthesis, the sulfonamide proton can be removed by a suitable base to generate a potent nucleophile. The pKa value of ~10.2 dictates that a moderately strong base (e.g., alkoxides, hydroxides) is required for complete deprotonation. This anionic intermediate is crucial for N-alkylation and other substitution reactions at the nitrogen atom, making PTSA a versatile building block.[5][6]

-

Formulation Science: The pKa governs the solubility of PTSA. In acidic to neutral media, its low aqueous solubility is determined by the neutral molecule.[1] As the pH approaches and exceeds the pKa, the compound deprotonates to form the much more water-soluble sodium salt. This behavior is critical when designing aqueous formulations, as pH adjustment can be used to dramatically increase the concentration of the dissolved species.

Conclusion

The pKa of p-toluenesulfonamide, consistently reported around 10.2, is a defining physicochemical parameter that governs its behavior across a wide range of scientific disciplines. It establishes the compound as a weak N-H acid, a property stemming from the powerful electron-withdrawing effect of the sulfonyl group. A thorough understanding of this value, supported by robust experimental methods like potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis, is essential for its effective application. For professionals in drug development, synthetic chemistry, and material science, the pKa of p-toluenesulfonamide is not merely a number, but a critical guide for predicting solubility, designing synthetic routes, and optimizing the performance of a multitude of derivative compounds.

References

- Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development.

- Using Capillary Electrophoresis to Measure pKa. Analiza.

- Determination of acid dissociation constants by capillary electrophoresis.

- Determination of acid dissociation constants by capillary electrophoresis. PubMed.

- Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKaDetermination in Drug Discovery and Development. Sílice (CSIC).

- P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry. ChemicalBook.

- 70-55-3, p-Toluenesulfonamide Formula. ECHEMI.

- p-Toluenesulfonamide. PubChem.

- What is Para-Toluenesulfonamide used for?.

- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.

- Biodegradation of p-toluenesulphonamide by a Pseudomonas sp.. FEMS Microbiology Letters, Oxford Academic.

- SODIUM P-TOLUENESULFONCHLORAMIDE.

- What is the mechanism of Para-Toluenesulfonamide?.

- Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. PubMed.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Streamline pKa Value Determination Using Automated UV/Vis-Titr

- Spectrophotometric pKa Determin

- P-TOLUENESULFONAMIDE CAS N°: 70-55-3. OECD SIDS.

- PTSA (p-Toluenesulfonamide, CAS 70-55-3): Properties, Synthesis, Applications, and Technical Challenges. Jinli Chemical.

- UV-Vis Spectrometry, pKa of a dye. Course Hero.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC.

- p-Toluenesulfonamide CAS#: 70-55-3. ChemicalBook.

- Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-w

- CAS 70-55-3: p-Toluenesulfonamide. CymitQuimica.

- Protocol for Determining pKa Using Potentiometric Titration.

- Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.

- p-Toluenesulfonamide. Zouping Tongfeng Chemical Co., Ltd..

- accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing.

- P Toluene Sulfonamide Ptsa Market Report | Global Forecast From 2025 To 2033. Knowledge Sourcing Intelligence.

- Unit 3 - Sulphonamide - SAR & PKa. Scribd.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- p-Toluenesulfinic acid, sodium salt. Organic Syntheses Procedure.

- Synthesis of p-toluenesulfonamide. PrepChem.com.

- The pK a values of the sulfonamides investigated..

- Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin.

- Determination of pK(a) Values of Some Sulfonamides by LC and LC-PDA Methods in Acetonitrile-Water Binary Mixtures.

Sources

- 1. PTSA (p-Toluenesulfonamide, CAS 70-55-3): Properties, Synthesis, Applications, and Technical Challenges_Industry News_News_Jinli Chemical [en.jinlichemical.com]

- 2. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 3. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- 6. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]

- 7. p-Toluenesulfonamide CAS#: 70-55-3 [m.chemicalbook.com]

- 8. dataintelo.com [dataintelo.com]

- 9. analiza.com [analiza.com]

- 10. CAS 70-55-3: p-Toluenesulfonamide | CymitQuimica [cymitquimica.com]

- 11. scribd.com [scribd.com]

- 12. echemi.com [echemi.com]

- 13. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 16. mt.com [mt.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 20. hi-tec.tripod.com [hi-tec.tripod.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKaDetermination in Drug Discovery and Development | Publicación [silice.csic.es]

- 23. researchgate.net [researchgate.net]

- 24. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Tosyl Anion & Its Oxidative Variants: A Technical Guide to Sodium p-Toluenesulfonamide Reagents

Executive Summary & Chemical Identity[2]

Sodium p-toluenesulfonamide and its N-chloro derivative (Chloramine-T) represent two distinct but related classes of nucleophilic nitrogen sources.[1] In modern organic synthesis, they serve as the primary delivery vehicles for the p-toluenesulfonyl (tosyl) nitrogen moiety, a privileged pharmacophore in medicinal chemistry.

This guide distinguishes between the two primary modes of reactivity:

-

Direct Nucleophilic Displacement: Utilizes Sodium p-toluenesulfonamide (TsNHNa) in Pd-catalyzed cross-couplings and SN2 reactions.

-

Oxidative Nitrene Transfer: Utilizes Chloramine-T (TsN(Cl)Na) as a nitrene precursor for aziridination and aminohydroxylation.

Mechanistic Divergence: Nucleophile vs. Nitrene[1][3]

To utilize these reagents effectively, one must understand the electronic state of the nitrogen atom during the reaction trajectory.

The Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the bifurcation in reactivity based on the starting salt and oxidation state.

Figure 1: Divergent reactivity pathways. Blue indicates the direct nucleophilic salt; Red indicates the oxidative N-chloro salt.

Mode A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[1][4][5]

The direct N-arylation of sulfonamides was historically difficult due to the poor nucleophilicity of the sulfonamide nitrogen. The advent of phosphine-ligated Palladium catalysts transformed this, allowing TsNHNa to act as a robust nucleophile.

Mechanism: The Catalytic Cycle

Unlike amine couplings, sulfonamide couplings often require specific biaryl phosphine ligands (e.g., XPhos, BrettPhos) to facilitate the reductive elimination step, which is rate-determining due to the stability of the Pd-N bond.

Figure 2: Simplified catalytic cycle for Pd-catalyzed N-arylation of sulfonamides.

Validated Protocol: N-Arylation of Aryl Bromides

Objective: Coupling of 4-bromoanisole with Sodium p-toluenesulfonamide.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

Sodium p-toluenesulfonamide (1.2 equiv)

-

Pd_2(dba)_3 (1-2 mol%)

-

XPhos (2-4 mol%)

-

Cs_2CO_3 (1.5 equiv) - Note: Use mild base if using the sodium salt directly; if using neutral sulfonamide, stronger base is required.

-

Solvent: 1,4-Dioxane or t-Amyl alcohol.

Step-by-Step Methodology:

-

Inerting: Charge a Schlenk tube with Pd_2(dba)_3, XPhos, Cs_2CO_3, and Sodium p-toluenesulfonamide. Evacuate and backfill with Argon (3x).

-

Solvation: Add anhydrous 1,4-dioxane via syringe. Add the liquid aryl bromide (if solid, add in step 1).

-

Activation: Heat the mixture to 100°C for 12-16 hours. Critical Check: The solution should turn from dark red to a lighter orange/brown suspension as the reaction progresses.

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a celite pad to remove inorganic salts and Palladium black.

-

Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Why this works: The use of XPhos prevents the formation of inactive Palladium-sulfonamide complexes (catalyst poisoning) by sterically shielding the metal center while promoting reductive elimination [1].

Mode B: Oxidative Nitrene Transfer (Sharpless Aminohydroxylation)[1]

Here, the reagent is Chloramine-T Trihydrate .[2] It serves as both the oxidant and the nitrogen source.[1][3][4] This reaction is the nitrogen analogue of the Sharpless Asymmetric Dihydroxylation.[4]

Mechanism: The Osmium Shuttle

The active species is an Osmium(VIII) imido complex formed in situ. Chloramine-T re-oxidizes the Os(VI) species back to Os(VIII), closing the catalytic cycle.

Validated Protocol: Asymmetric Aminohydroxylation

Objective: Synthesis of chiral amino-alcohols from styrenes.

Reagents:

-

Olefin (e.g., Styrene) (1.0 equiv)

-

Chloramine-T Trihydrate (3.0 equiv)

-

K_2OsO_2(OH)_4 (4 mol%)

-

(DHQ)_2PHAL (Ligand) (5 mol%)

-

Solvent: n-Propanol/Water (1:1).

Step-by-Step Methodology:

-

Preparation: Dissolve Chloramine-T trihydrate in the solvent mixture (n-PrOH/Water). Note: Solubility is key; ensure a clear solution before adding catalyst.

-

Ligand Addition: Add the chiral ligand (DHQ)_2PHAL and stir for 5 minutes.

-

Catalyst Addition: Add the Osmium source. The solution typically turns green/yellow.

-

Substrate Addition: Add the olefin slowly at 0°C to control the exotherm.

-

Reaction: Stir at 25°C for 24 hours. The color change to black indicates catalyst decomposition or completion.

-

Quenching: Add sodium sulfite (Na_2SO_3) and stir for 1 hour to reduce residual Os(VIII) to insoluble Os(IV) species.

-

Isolation: Extract with EtOAc. The sulfonamide protecting group remains on the nitrogen and can be removed later with SmI_2 or HBr/Acetic acid.

Critical Insight: The regioselectivity (N vs. O attack) is ligand-dependent.[3] (DHQ)_2PHAL typically favors the nitrogen attacking the less substituted carbon [2].

Mode C: Metal-Free Aziridination (Iodine Catalysis)[1]

For researchers avoiding heavy metals, the Iodine-catalyzed aziridination using Chloramine-T is a robust alternative.

Validated Protocol

Objective: Aziridination of cyclohexene.

Reagents:

-

Cyclohexene (1.0 equiv)

-

Chloramine-T (1.2 equiv)

-

Iodine (I_2) (10 mol%)

-

Solvent: Acetonitrile/Water (9:1)

Methodology:

-

Mix olefin and Chloramine-T in solvent.

-

Add Iodine at room temperature.

-

Stir for 6-12 hours. The reaction proceeds via an iodonium intermediate which is opened by the sulfonamide anion, followed by ring closure.

-

Self-Validating Check: The disappearance of the deep iodine color suggests the formation of the active iodonium species; if color persists indefinitely, the reaction has stalled.

Comparative Data Summary

| Feature | Pd-Catalyzed N-Arylation | Sharpless Aminohydroxylation | Iodine-Cat. Aziridination |

| Nitrogen Source | TsNHNa (Salt) | Chloramine-T (N-Chloro Salt) | Chloramine-T (N-Chloro Salt) |

| Electronic Role | Nucleophile (N-) | Nitrene Equivalent (N:)[1] | Electrophile/Nucleophile Hybrid |

| Key Catalyst | Pd(0) / Phosphine | Osmium (VIII) | Iodine (I2) |

| Primary Bond | C(sp2)-N | C-N and C-O (Vicinal) | C-N-C (Three-membered ring) |

| Atom Economy | High (NaCl byproduct) | Moderate (Sulfonamide retained) | High |

References

-

Buchwald, S. L., et al. (2002). "Palladium-Catalyzed N-Arylation of Sulfonamides." Journal of the American Chemical Society. [Link]

-

Sharpless, K. B., et al. (1998). "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition. [Link]

-

Komatsu, M., & Minakata, S. (2006). "Iodine-Catalyzed Aziridination of Alkenes using Chloramine-T." Chemical Communications. [Link]

-

Li, G., Chang, H. T., & Sharpless, K. B. (1996). "Catalytic Asymmetric Aminohydroxylation (AA) of Olefins." Angewandte Chemie International Edition in English. [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]

- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]

Methodological & Application

Protocol for N-alkylation using sodium p-toluenesulfonamide

An Application Guide to N-Alkylation via p-Toluenesulfonamide: A Controlled Route to Secondary Amines

For researchers and professionals in drug development, the synthesis of secondary amines is a cornerstone of molecular construction. However, direct alkylation of primary amines with alkyl halides is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts due to the increasing nucleophilicity of the products.[1] This guide details a robust, two-step strategy that leverages the p-toluenesulfonyl (tosyl) group to circumvent this challenge, enabling the clean and controlled synthesis of mono-N-alkylated amines.

The protocol involves the initial protection of a primary amine as a p-toluenesulfonamide (tosylamide). The powerful electron-withdrawing nature of the tosyl group significantly increases the acidity of the remaining N-H proton, facilitating its removal by a base.[2][3] The resulting sulfonamide anion is a potent nucleophile that can be selectively alkylated. Subsequent removal of the highly stable tosyl group yields the desired secondary amine.[4] This methodology provides a reliable pathway for synthesizing complex nitrogen-containing molecules, making it an invaluable tool in medicinal chemistry.[5][6]

The strategic advantage of this method lies in its stepwise control over reactivity. The entire process can be understood as a sequence of three distinct chemical transformations: protection, alkylation, and deprotection.

-

Protection (Tosylation): A primary amine is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This converts the highly nucleophilic amine into a significantly less reactive sulfonamide, which is stable to a wide range of reaction conditions.[4]

-

Activation and Alkylation: The N-H proton of the sulfonamide is now acidic enough to be cleanly deprotonated by a suitable base (e.g., potassium carbonate or sodium hydride) to form a sodium or potassium salt of the sulfonamide. This anion serves as an excellent nucleophile for an SN2 reaction with an alkylating agent, such as an alkyl halide or sulfonate.[7] Crucially, the electron-withdrawing tosyl group prevents further alkylation of the nitrogen atom.[2]

-

Deprotection: The final step involves the cleavage of the very stable sulfur-nitrogen bond to release the target secondary amine. This step often requires harsh reductive or strongly acidic conditions, a critical consideration when planning a synthetic route.[2][8]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 3. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 6. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Using sodium p-toluenesulfonamide in Gabriel synthesis modifications

Executive Summary

The classic Gabriel synthesis, utilizing potassium phthalimide, remains a cornerstone for primary amine construction. However, its industrial and high-precision application is often hampered by the atom-uneconomical release of phthalhydrazide and the requirement for hydrazine (a genotoxic reagent) during deprotection.

This Application Note details a Modified Gabriel Protocol utilizing Sodium p-Toluenesulfonamide (TsNHNa) . This methodology offers a streamlined alternative for the synthesis of primary amines from alkyl halides.[1][2][3] Unlike the phthalimide route, the sulfonamide modification allows for milder deprotection strategies (reductive cleavage) and improved solubility profiles in polar aprotic solvents.

Key Advantages:

-

Hydrazine-Free: Eliminates the formation of phthalhydrazide byproducts.

-

Enhanced Nucleophilicity: The sulfonamide anion exhibits distinct kinetics, often superior for sterically encumbered halides.

-

Chemo-selectivity: High fidelity for mono-alkylation due to the reduced acidity of the mono-alkylated product relative to the starting material.

Mechanistic Principles

The transformation operates on a two-stage logic: Nucleophilic Substitution (

Stage 1: N-Alkylation

Sodium p-toluenesulfonamide acts as the nucleophile. The driving force is the displacement of the halide leaving group. Unlike amines, which are prone to over-alkylation (forming quaternary salts), the sulfonamide anion yields a mono-alkylated product (

Stage 2: Deprotection (Detosylation)

While acid hydrolysis (HBr/AcOH) is possible, it is harsh. The preferred modern method is Reductive Cleavage using Sodium/Naphthalene (radical anion mechanism) or Samarium Diiodide (

Figure 1: Reaction pathway for the Sodium p-Toluenesulfonamide modified Gabriel synthesis.

Experimental Protocols

Protocol A: Synthesis of N-Alkyl-p-toluenesulfonamide (Alkylation)

Target: Conversion of 1-Bromooctane to N-Octyl-p-toluenesulfonamide.

Reagents:

-

Alkyl Halide (1.0 equiv)

-

Sodium p-toluenesulfonamide (1.1 - 1.2 equiv) [CAS: 825-83-2]

-

Solvent: Anhydrous DMF or DMAc (0.5 M concentration)

-

Catalyst (Optional): Sodium Iodide (0.1 equiv) – Finkelstein activation for chlorides.

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

) or Argon. -

Dissolution: Add Sodium p-toluenesulfonamide (1.2 equiv) to anhydrous DMF. Stir until fully dissolved. Note: If using the hydrate form, azeotropic drying with toluene prior to reaction is recommended for moisture-sensitive substrates.

-

Addition: Add the Alkyl Halide (1.0 equiv) dropwise via syringe.

-

Tip: If the halide is a chloride, add NaI (0.1 equiv) to generate the more reactive iodide in situ.

-

-

Reaction: Heat the mixture to 80–90°C . Monitor via TLC (typically 30% EtOAc/Hexane) or LC-MS. Reaction time is typically 4–12 hours.

-

Workup:

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Silica gel).

Protocol B: Reductive Deprotection (Detosylation)

Target: Cleavage of the Tosyl group to yield the free amine. Method: Sodium Naphthalenide (The "Radical Anion" Method).

Safety Warning: Sodium metal is pyrophoric. Naphthalene radical anions are air-sensitive. Perform under strict inert atmosphere.

Reagents:

-

N-Alkyl-p-toluenesulfonamide (1.0 equiv)

-

Naphthalene (4.0 - 6.0 equiv)

-

Sodium Metal (4.0 - 6.0 equiv)

-

Solvent: Anhydrous DME (Dimethoxyethane) or THF.

Step-by-Step Procedure:

-

Reagent Generation: In a separate flame-dried flask under Argon, dissolve Naphthalene in DME. Add freshly cut Sodium metal. Stir at room temperature for 1-2 hours until the solution turns a deep dark green (characteristic of sodium naphthalenide).

-

Substrate Addition: Cool the sodium naphthalenide solution to -78°C (Dry ice/Acetone bath).

-

Reaction: Cannulate a solution of the N-Alkyl-p-toluenesulfonamide (in DME) dropwise into the dark green reductant.

-

Monitoring: Stir at -78°C for 1 hour, then allow to warm to room temperature. The color may fade to brown/yellow upon quenching.

-

Quenching: Carefully quench with water or saturated

solution. -

Isolation:

-

Acidify to pH 2 with 1M HCl (converts amine to water-soluble ammonium salt).

-

Extract with Ether (removes Naphthalene and Toluene byproducts). Discard organic layer.

-

Basify the aqueous layer to pH 12 with NaOH.

-

Extract the aqueous layer with Dichloromethane (DCM).

-

Dry DCM layer over

and concentrate to yield the pure primary amine.

-

Comparative Analysis: Phthalimide vs. Sulfonamide

| Feature | Classic Gabriel (Phthalimide) | Modified Gabriel (Na-Tosylamide) |

| Atom Economy | Low (Phthalhydrazide waste) | Moderate (Toluene/Sulfinate waste) |

| Reagent Toxicity | High (Hydrazine required) | Low (Na/Naphthalene or Acid) |

| Solubility | Poor in many organics | Excellent in DMF, DMSO, THF |

| Steric Tolerance | Low (Bulky nucleophile) | Moderate (Linear anion) |

| Deprotection | Hydrazinolysis (Thermal) | Reductive (Cryogenic/RT) |

| Suitability | Simple primary halides | Complex, base-sensitive scaffolds |

Troubleshooting & Optimization

Issue: Dialkylation (

-

Cause: Excess base or high temperatures making the mono-alkylated product nucleophilic.

-

Solution: Ensure strictly 1.05-1.1 equiv of sulfonamide. Lower reaction temperature to 60°C and extend time.

Issue: Incomplete Deprotection.

-

Cause: Quenching of the radical anion by moisture or oxygen.

-

Solution: Ensure the sodium naphthalenide solution remains dark green throughout the addition. If it turns clear/brown before addition is complete, prepare more reductant.

Issue: Product trapped in DMF.

-

Cause: DMF is difficult to remove.

-

Solution: Use the "Acid/Base Shuffle" workup (Protocol B, Step 6) to separate the amine from non-basic impurities and solvents effectively.

References

-

Gabriel Synthesis Overview & Modific

-

Sulfonamide Alkyl

-

Reductive Deprotection Methods

-

Altern

- Title: Fukuyama Amine Synthesis (Ns-amide vari

- Source: Organic Chemistry Portal

-

URL:[Link]

Sources

- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. p-Toluenesulfonamides [organic-chemistry.org]

- 7. Gabriel Synthesis [organic-chemistry.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide - Google Patents [patents.google.com]

- 11. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide - Google Patents [patents.google.com]

Mastering Solvent Selection for Sodium p-Toluenesulfonamide Reactions: An In-Depth Guide

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the sulfonamide functional group is a cornerstone. Its prevalence in a multitude of bioactive molecules and advanced materials necessitates robust and optimized synthetic methodologies. Sodium p-toluenesulfonamide, a readily available and versatile reagent, serves as a key building block for the introduction of the tosyl group. However, the success of reactions involving this nucleophile is profoundly influenced by the choice of solvent. This guide provides a comprehensive exploration of solvent selection for common reactions of sodium p-toluenesulfonamide, moving beyond mere procedural steps to elucidate the underlying chemical principles that govern reaction outcomes.

The Crucial Role of the Solvent: A Mechanistic Perspective

The selection of a solvent is not a trivial decision; it is a critical parameter that can dictate reaction rates, yields, and even the course of a reaction. For reactions involving sodium p-toluenesulfonamide, the solvent's primary roles are to:

-

Solubilize Reactants: Ensure a homogeneous reaction mixture for optimal interaction between the sulfonamide anion and the electrophile.

-

Modulate Nucleophilicity: Influence the reactivity of the p-toluenesulfonamide anion.

-

Stabilize Intermediates and Transition States: Favor the desired reaction pathway.

-

Facilitate Product Isolation: Allow for straightforward work-up and purification.

The interplay between the solvent and the reacting species is governed by properties such as polarity, proticity, and coordinating ability. Understanding these interactions is paramount for rational solvent selection.

I. N-Alkylation of Sodium p-Toluenesulfonamide: A Classic S(_N)2 Reaction

The N-alkylation of sodium p-toluenesulfonamide with alkyl halides is a fundamental transformation that proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The choice of solvent is critical for maximizing the rate and yield of this reaction.

The Protic vs. Aprotic Dilemma

Polar protic solvents , such as water, ethanol, and methanol, possess O-H or N-H bonds and can form strong hydrogen bonds.[1] While they are effective at dissolving ionic species like sodium p-toluenesulfonamide, they significantly hinder S(_N)2 reactions. This is because they form a "solvent cage" around the anionic nucleophile (the p-toluenesulfonamide anion) through hydrogen bonding, stabilizing it and reducing its energy and, consequently, its reactivity.[2][3]

Polar aprotic solvents , on the other hand, lack O-H or N-H bonds and cannot act as hydrogen bond donors.[1] They possess a significant dipole moment, allowing them to dissolve ionic compounds by solvating the cation (Na

Expert Insight: The "naked" anion effect in polar aprotic solvents is the cornerstone of efficient S(_N)2 reactions with anionic nucleophiles. By minimizing the solvation of the p-toluenesulfonamide anion, its nucleophilic attack on the electrophilic carbon of the alkyl halide is significantly accelerated.

Solvent Selection Logic for N-Alkylation

Caption: Decision workflow for solvent selection in N-alkylation reactions.

Recommended Solvents for N-Alkylation

| Solvent | Class | Dielectric Constant (ε) | Key Advantages | Disadvantages |

| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent solvating power for sodium p-toluenesulfonamide, high boiling point allows for a wide temperature range.[5] | Can be difficult to remove during work-up, potential for decomposition at high temperatures. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Superior solvating power, accelerates S(N)2 reactions significantly. | Very high boiling point makes it difficult to remove, hygroscopic. |

| Acetonitrile (MeCN) | Polar Aprotic | 36 | Lower boiling point than DMF and DMSO, making it easier to remove.[3] | Lower solvating power for some salts compared to DMF and DMSO. |

| Acetone | Polar Aprotic | 21 | Good general-purpose solvent, readily available and easy to remove. | Lower polarity may result in slower reaction rates compared to other polar aprotic solvents. |

Protocol 1: N-Alkylation of Sodium p-Toluenesulfonamide in DMF

Objective: To synthesize N-benzyl-p-toluenesulfonamide.

Materials:

-

Sodium p-toluenesulfonamide (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium p-toluenesulfonamide.

-

Add anhydrous DMF via syringe and stir until the solid is fully dissolved.

-

Add benzyl bromide dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Causality: The use of DMF, a polar aprotic solvent, is crucial for this S(_N)2 reaction. It effectively dissolves the sodium p-toluenesulfonamide, and the "naked" sulfonamide anion is highly nucleophilic, leading to an efficient reaction with benzyl bromide.

Safety Precautions: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. DMF is a skin and eye irritant.[6] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

II. N-Arylation of Sodium p-Toluenesulfonamide: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl sulfonamides.[7] Solvent choice in this reaction is critical as it affects the solubility of the reactants and the stability and activity of the palladium catalyst.

Solvent Considerations for Catalytic Cycles

The Buchwald-Hartwig reaction involves a complex catalytic cycle with various palladium intermediates.[8] The solvent must be able to dissolve the aryl halide, the sulfonamide (or its salt), the base, and the catalyst system. Additionally, the solvent should be non-coordinating or weakly coordinating to the palladium center to avoid catalyst inhibition.

Commonly used solvents include aromatic hydrocarbons and ethers. However, there is a growing emphasis on replacing traditional solvents with "greener" alternatives.[9]

Expert Insight: In Buchwald-Hartwig aminations, the solvent's role extends beyond simple solubilization. It can influence the aggregation state of the catalyst and the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The choice of a non-coordinating, high-boiling solvent is often a good starting point for optimization.

Solvent Selection Logic for Buchwald-Hartwig Amination

Caption: Decision workflow for solvent selection in Buchwald-Hartwig amination.

Recommended Solvents for Buchwald-Hartwig Amination

| Solvent | Class | Boiling Point (°C) | Key Advantages | Disadvantages |

| Toluene | Aromatic Hydrocarbon | 111 | Widely used, good solvating properties for many substrates and catalysts.[10] | Environmental and health concerns. |

| 1,4-Dioxane | Ether | 101 | Good solvent for a wide range of substrates.[10] | Peroxide-forming, potential carcinogen. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | 80 | A "greener" alternative to THF and Dioxane, derived from renewable resources.[9] | Lower boiling point may limit reaction temperature. |

| tert-Amyl alcohol | Alcohol | 102 | Can be effective for certain substrate combinations. | Can potentially compete as a nucleophile under certain conditions. |

Protocol 2: Buchwald-Hartwig N-Arylation of p-Toluenesulfonamide

Objective: To synthesize N-(4-methoxyphenyl)-p-toluenesulfonamide.

Materials:

-

p-Toluenesulfonamide (1.0 eq)

-

4-Bromoanisole (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd(_2)(dba)(_3)) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaO

Bu) (1.4 eq) -

Anhydrous Toluene

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

In a glovebox, to a flame-dried Schlenk tube, add Pd(_2)(dba)(_3), Xantphos, sodium tert-butoxide, and p-toluenesulfonamide.

-

Evacuate and backfill the tube with an inert gas (e.g., argon).

-

Add anhydrous toluene and 4-bromoanisole via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite® and wash the pad with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality: Toluene is a common choice for this reaction as it is a non-polar, aprotic solvent that effectively dissolves the reactants and does not interfere with the catalytic cycle. Its high boiling point allows the reaction to be conducted at elevated temperatures, which is often necessary for the coupling of less reactive aryl halides.

Safety Precautions: Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.[8] Sodium tert-butoxide is a strong base and is corrosive.[6] Toluene is flammable and has associated health risks.[11] Always work in a well-ventilated fume hood and wear appropriate PPE.

III. Mitsunobu Reaction with p-Toluenesulfonamide

The Mitsunobu reaction is a versatile method for the conversion of alcohols to a variety of functional groups, including N-alkylsulfonamides, with inversion of stereochemistry.[12] The reaction typically employs triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Solvent Effects in the Mitsunobu Reaction

The Mitsunobu reaction proceeds through a complex series of intermediates, and the solvent can influence the rate and outcome of the reaction.[13] The choice of solvent can affect the solubility of the reagents and the stability of the key phosphonium salt intermediates.

Expert Insight: While THF is a workhorse solvent for the Mitsunobu reaction, it is not universally optimal. For sterically hindered alcohols or less acidic nucleophiles, solvent screening is often necessary. The polarity of the solvent can influence the equilibrium between the various intermediates in the reaction, and a subtle change in solvent can have a dramatic impact on the yield.[13]

Recommended Solvents for the Mitsunobu Reaction

| Solvent | Class | Dielectric Constant (ε) | Key Advantages | Disadvantages |

| Tetrahydrofuran (THF) | Ether | 7.6 | Excellent general-purpose solvent for the Mitsunobu reaction, good solubility for most reactants.[14] | Peroxide-forming, relatively low boiling point. |

| Dichloromethane (DCM) | Halogenated | 9.1 | Can be effective for certain substrate combinations where THF gives poor results. | Environmental concerns, potential carcinogen. |

| Toluene | Aromatic Hydrocarbon | 2.4 | Higher boiling point allows for reactions at elevated temperatures. | Lower polarity may not be suitable for all substrates. |

| Acetonitrile (MeCN) | Polar Aprotic | 36 | Its high polarity can sometimes be beneficial, but it can also lead to side reactions. | Can be reactive under certain conditions. |

Protocol 3: Mitsunobu Reaction of an Alcohol with p-Toluenesulfonamide

Objective: To synthesize an N-alkyl-p-toluenesulfonamide from a primary or secondary alcohol with inversion of configuration.

Materials:

-

Alcohol (1.0 eq)

-

p-Toluenesulfonamide (1.2 eq)

-

Triphenylphosphine (PPh(_3)) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol, p-toluenesulfonamide, and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography, typically using a gradient of ethyl acetate in hexanes.

Causality: THF is a widely used solvent for the Mitsunobu reaction as it provides a good balance of solubility for the various reagents and intermediates. Its relatively non-polar, aprotic nature is generally well-suited for the complex mechanism of this reaction.

Safety Precautions: DIAD and DEAD are potentially explosive and should be handled with care.[15] Triphenylphosphine is an irritant. Always work in a well-ventilated fume hood and wear appropriate PPE.

Conclusion

The judicious selection of a solvent is a critical determinant of success in reactions involving sodium p-toluenesulfonamide. A thorough understanding of the reaction mechanism and the role of the solvent in modulating reactant and intermediate properties is essential for developing robust and efficient synthetic protocols. For S(_N)2-type N-alkylations, polar aprotic solvents are the clear choice to maximize the nucleophilicity of the sulfonamide anion. In palladium-catalyzed N-arylations, non-coordinating solvents that ensure the stability and activity of the catalyst are paramount. The Mitsunobu reaction, with its intricate mechanism, often requires empirical optimization of the solvent to achieve high yields. By applying the principles and protocols outlined in this guide, researchers can navigate the complexities of solvent selection and unlock the full synthetic potential of sodium p-toluenesulfonamide.

References

-

Ataman Kimya. (n.d.). SODIUM P-TOLUENESULFONCHLORAMIDE. Retrieved from [Link]

- Ghorbani-Vaghei, R., & Malaekeh, P. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies.

- Zhu, M., Fujita, K., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339.

- Eid, N., Karamé, I., & Andrioletti, B. (2018). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions. European Journal of Organic Chemistry, 2018(36), 5016–5022.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2025). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. International Journal of Environmental Sciences, 2025, 2617–2631.

- Hernández, A. G., Sierra-Molero, F. J., Carratalá, A. B., Méndez, F., Contreras-Celedón, C. A., & Alonso, D. A. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability, 3(10), 4556-4560.

- Chen, C. Y., et al. (2022). Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. The Journal of Organic Chemistry, 87(13), 8439–8450.

- Ai, Y., Liu, P., Liang, R., Liu, Y., & Li, F. (2019). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 43(27), 10755-10762.

- Jacobsen, E. N., & Toste, F. D. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Journal of the American Chemical Society.

-

OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

- Johnson, C. R., & Wambsgans, A. (1990). N-Alkylation of sulfoximines and sulfonimidamides under phase transfer catalysis. The Journal of Organic Chemistry, 55(10), 2720-2728.

- Villemin, D., & Ricard, M. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.

- Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724.

- Alonso, D. A., et al. (2025).

- Britton, J., et al. (2021). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering, 6(10), 1805-1814.

- Ota, K., Fujiwara, Y., Nagao, K., & Ohmiya, H. (2025). Catalytic N-Alkylation of Sulfonamides.

-

Carlo Erba Reagents. (n.d.). 124730 - Sodium p-toluenesulfinate - Safety Data Sheet. Retrieved from [Link]

-

Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

-

Wolfram Demonstrations Project. (n.d.). Solvent Polarity in SN1 and SN2 Reactions. Retrieved from [Link]

-

LookChem. (n.d.). Cas 657-84-1,Sodium p-toluenesulfonate. Retrieved from [Link]

-

Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]

-

Reddit. (2017, September 28). What effect does the polarity of a solvent have on an Sn2 Reaction?. Retrieved from [Link]

- Zhang, Y., et al. (2019). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Journal of Molecular Liquids, 293, 111577.

- Lei, P., & Szostak, M. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(37), 12431–12439.

- Wang, J., et al. (2012). Solubility of N-Chloro-4-toluenesulfonamide Sodium and N-Chlorobenzenesulfonamide Sodium in Ethanol, Water, 1-Propanol, and Butan-2-ol.

-

ACS GCI Pharmaceutical Roundtable. (2026, February 8). Phase Transfer Catalysis. Retrieved from [Link]

- Martin, S. F., & Dodge, J. A. (1991). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 70, 107.

- Reddy, K. L., et al. (2007). Optimization of Mitsunobu reaction conditions for the synthesis of (R)-bepridil. Tetrahedron: Asymmetry, 18(10), 1254-1257.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

- Zhang, W., & Lu, Y. (2006).

-

The Organic Chemistry Tutor. (2022, June 7). Protic and Aprotic solvents - and the reaction speed [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Oreate AI. (2025, December 19). Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. Retrieved from [Link]

- Falck, J. R., & Dodge, J. A. (2014). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Tetrahedron Letters, 55(30), 4163-4165.

- Denton, R., & Tang, X. (2020). New Directions in the Mitsunobu Reaction. Nottingham ePrints.

-

LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 13. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. tcichemicals.com [tcichemicals.com]

Troubleshooting & Optimization

Improving solubility of sodium p-toluenesulfonamide in organic solvents

Welcome to the technical support guide for improving the solubility of sodium p-toluenesulfonamide in organic solvents. This center is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations for their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and make informed decisions in your work.

Section 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the foundational knowledge required to understand and manipulate the solubility of sodium p-toluenesulfonamide.

Q1: What are the key physicochemical properties of sodium p-toluenesulfonamide that dictate its solubility?

A1: Sodium p-toluenesulfonamide (NaTSA) is an organic salt. Its structure consists of two distinct parts: a non-polar aromatic ring (the p-toluene part) and a highly polar, ionic sulfonamide sodium salt group (-SO₂N⁻Na⁺)[1]. This dual nature is the primary determinant of its solubility profile. The ionic head dominates, making the molecule highly polar and readily soluble in polar solvents like water[2]. Conversely, the non-polar organic tail provides some affinity for less polar environments, but the ionic character often leads to poor solubility in non-polar organic solvents.

Q2: Why is my sodium p-toluenesulfonamide not dissolving in common organic solvents like dichloromethane or diethyl ether?

A2: The principle of "like dissolves like" is central here. Dichloromethane, diethyl ether, benzene, and chloroform are considered non-polar or weakly polar solvents. The strong ionic bond and high polarity of the sodium sulfonamide group in NaTSA cannot be effectively solvated by these solvents. The solvent molecules cannot overcome the high lattice energy of the salt's crystal structure, leading to very low solubility[3]. For dissolution to occur, the solvent-solute interactions must be strong enough to compensate for the energy required to break apart both the solute-solute (crystal lattice) and solvent-solvent interactions[4].

Q3: How does the solubility of the free acid, p-toluenesulfonamide (p-TSA), compare to its sodium salt (NaTSA) in organic solvents?

A3: This is a critical distinction. The free acid, p-toluenesulfonamide (p-TSA), is significantly less polar than its sodium salt. While it still contains a polar sulfonamide group capable of hydrogen bonding, it lacks the full ionic character of NaTSA[5]. As a result, p-TSA is much more soluble in a wider range of organic solvents, particularly polar protic and aprotic ones. For instance, p-TSA is soluble in alcohols like ethanol and ketones like acetone[5][6]. Understanding this difference is key, as converting the salt to the free acid can be a viable, albeit chemically altering, strategy for solubilization in certain applications.

Q4: Does pH play a role when dissolving NaTSA in organic systems?

A4: In a strictly anhydrous, aprotic organic solvent, the concept of pH is not applicable. However, in many practical lab settings, trace amounts of water are present, or protic co-solvents (like alcohols) are used. In these cases, pH can be relevant. Sodium p-toluenesulfonamide is the salt of a weak acid (p-toluenesulfonamide)[7]. Adding a strong acid would protonate the anion, converting the highly polar salt back into the less polar (and more organic-soluble) free acid, p-TSA. Conversely, ensuring the medium remains neutral or slightly basic will maintain the salt form, which is preferable for solubility in highly polar solvents[8][9].

Section 2: Troubleshooting Guide - Strategies for Solubility Enhancement

This guide provides a systematic, question-driven approach to solving common solubility challenges.

Q1: I'm starting a new reaction. How do I choose the best initial organic solvent for sodium p-toluenesulfonamide?

A1: Your best starting point is to use highly polar organic solvents. Based on the "like dissolves like" principle, solvents that can effectively solvate an ionic species are preferred.

-

Recommended Starting Solvents: Begin with polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents have high dielectric constants and can solvate the sodium cation and the sulfonamide anion effectively.

-

Polar Protic Solvents: Alcohols like methanol (MeOH) and ethanol (EtOH) can also be effective. Their ability to hydrogen bond can help stabilize the sulfonamide anion.

-

Avoid: Start by avoiding non-polar solvents like hexane, toluene, or chloroform, where solubility is known to be negligible.

The table below, showing the solubility of the parent compound p-toluenesulfonamide (p-TSA), can serve as a useful proxy for identifying solvent classes that are more likely to interact favorably with the molecule's structure. Solvents that are effective for p-TSA are often good candidates for NaTSA, especially when used in co-solvent systems.

| Solvent Class | Solvent | Solubility of p-TSA (mole fraction at 298.15 K) |

| Alcohols | Methanol | High |

| Ethanol | High | |

| n-Propanol | Moderate | |

| Isopropanol | Moderate | |

| Ketones | Acetone | High |

| Cyclopentanone | Very High | |

| Esters | Ethyl Acetate | Moderate |

| Nitriles | Acetonitrile | Moderate |

| Halogenated | Dichloromethane | Low |

| (Data synthesized from sources studying the solubility of p-toluenesulfonamide, which indicates favorable solvent-solute interactions)[10]. |

Q2: My chosen solvent isn't working well enough. How can I use a co-solvent to improve solubility?

A2: Co-solvency is a powerful technique where a second, miscible solvent is added to the primary solvent to enhance solute solubility[11][12]. The co-solvent works by reducing the interfacial tension between the solute and the primary solvent, essentially making the overall solvent mixture more "hospitable" to the solute[11]. For NaTSA, this usually involves adding a highly polar solvent to a moderately polar one.

-

Causality: A common scenario is dissolving NaTSA in a solvent like ethanol, where it may have limited solubility. Adding a small amount of a more polar co-solvent like DMF or even water can disrupt the solvent's self-association (the hydrogen-bonding network in ethanol) and create a more favorable environment for the ionic NaTSA[13][14]. Studies on related sulfonamides consistently show that solubility maxima are often achieved in specific co-solvent mixture ratios rather than in pure solvents[15][16].

See Protocol 2 for a systematic method to screen co-solvent mixtures.

Q3: Can I just heat the mixture to get my compound to dissolve?

A3: Yes, increasing the temperature is a common and effective method to increase the solubility of most solids, including NaTSA. The dissolution of most salts in organic solvents is an endothermic process, meaning it consumes heat (ΔHsoln > 0)[17]. According to Le Châtelier's principle, adding heat to an endothermic process will shift the equilibrium toward more dissolution.

-

Expert Insight & Trustworthiness: While effective, this method requires caution.

-

Compound Stability: Ensure that NaTSA and other reagents in your experiment are stable at elevated temperatures. Consult the material's safety data sheet (SDS) for decomposition information.

-

Precipitation on Cooling: Be aware that the compound will likely precipitate out of the solution as it cools back to room temperature. This can be useful for crystallization but problematic if you need it to remain in solution for a reaction. Always check for stability at the target temperature before proceeding.

-

Q4: My compound dissolves when heated but crashes out when I cool it. How do I keep it in solution?

A4: This is a classic sign of supersaturation. The solution at room temperature simply cannot hold that much solute. The solution is not a lack of solubility, but a need for a different solvent system. You have two primary options:

-

Run the reaction at the elevated temperature where the compound is soluble, assuming all components are stable.

-

Re-evaluate your solvent system. The fact that it crashes out upon cooling indicates that the solvent is not optimal. You need a solvent or co-solvent mixture (see Q2) that provides sufficient solubility at your desired working temperature (e.g., room temperature). Use the heating test as an indicator that solubility is possible and then apply co-solvency techniques to achieve that solubility at a lower temperature.

Section 3: Standardized Experimental Protocols

These protocols provide a validated, step-by-step approach to systematically improving solubility.

Protocol 1: Systematic Solvent Screening

This protocol allows for the rapid determination of suitable solvents for NaTSA.

-

Preparation: Dispense 10 mg of sodium p-toluenesulfonamide into several labeled 4 mL glass vials.

-

Solvent Addition: To the first vial, add a candidate solvent (e.g., DMSO) dropwise, starting with 0.1 mL.

-

Agitation: Cap the vial and vortex or shake vigorously for 60 seconds at room temperature.

-

Observation: Visually inspect the solution against a dark background. Look for any undissolved solid particles.

-

Incremental Addition: If the solid has not fully dissolved, add another 0.1 mL of the solvent. Repeat steps 3 and 4.

-

Quantification: Continue adding solvent in 0.1 mL increments until complete dissolution is achieved. Record the total volume of solvent used. A lower total volume indicates higher solubility.

-

Testing: Repeat steps 2-6 for a panel of solvents, such as DMF, NMP, Acetonitrile, Methanol, and Ethanol.

-

Validation: The solvent requiring the least volume to dissolve the sample is the most effective. This provides a validated starting point for your experiment.

Protocol 2: Improving Solubility with a Co-Solvent System

Use this protocol when a single solvent provides insufficient solubility.

-

Primary Solvent Selection: Choose a primary solvent in which NaTSA has at least partial solubility (determined from Protocol 1), and that is suitable for your experiment (e.g., Ethanol).

-

Co-Solvent Selection: Choose a high-polarity co-solvent in which NaTSA is highly soluble (e.g., DMF or DMSO).

-

Initial Slurry: Prepare a slurry of NaTSA in the primary solvent (e.g., 10 mg of NaTSA in 1 mL of Ethanol).

-

Titration: While stirring the slurry, add the co-solvent dropwise (e.g., 10 µL at a time).

-

Equilibration and Observation: After each addition, allow the mixture to stir for 1-2 minutes. Observe for dissolution.

-

Endpoint: Continue adding the co-solvent until the solution becomes clear. Record the total volume of co-solvent added.

-

Optimization: The goal is to use the minimum amount of co-solvent necessary, as it can affect your reaction. This method identifies the most efficient solvent/co-solvent ratio.

-

Self-Validation: If the compound remains in solution after standing at room temperature for an extended period (e.g., 1 hour), the co-solvent system is considered stable and effective.

Section 4: Visualization of Workflows

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting NaTSA solubility.

Co-Solvent Screening Workflow

Caption: Workflow for the co-solvent screening protocol.

References

- Ataman Kimya. (n.d.). SODIUM P-TOLUENESULFONCHLORAMIDE.

- Environment Canada. (1996). P-TOLUENESULFONAMIDE CAS N°: 70-55-3.

- Santa Cruz Biotechnology. (n.d.). p-Toluenesulfonamide.

-

National Center for Biotechnology Information. (n.d.). p-Toluenesulfonamide. PubChem Compound Database. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Journal of Molecular Liquids, 293, 111577. [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium p-toluenesulfonamide. PubChem Compound Database. Retrieved from [Link]

-

Schick, D., et al. (2023). Modeling the temperature-dependent solubility of salts in organic solvents. ResearchGate. [Link]

-

Delgado, D. R., et al. (2022). Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. Molecules, 27(17), 5635. [Link]

-

Wang, L., et al. (2018). Measurement and Correlation for the Solubility of Sodium p-Toluenesulfonate, Sodium Sulfite, and Sodium p-Methylphenoxide in Aqueous Sodium Hydroxide Solutions and Sodium Sulfite in Aqueous Ethanol Solutions. Journal of Chemical & Engineering Data, 63(4), 1032-1040. [Link]

-

Perlovich, G. L., et al. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 57(9), 2457-2465. [Link]

-

Vijay, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5036-5047. [Link]

-

Kim, Y. H., et al. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Biomacromolecules, 3(3), 525-530. [Link]

-

Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Al-Kassem, J., & Acree, Jr., W. E. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology, 27(6), 724-732. [Link]

-

Chemistry LibreTexts. (2021). The Effects of pH on Solubility. Retrieved from [Link]

-

Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

-

Vijay, S., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]

-

Kumar, V., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics, 12(6-S), 184-190. [Link]

-

Almanza, O. A., et al. (2022). Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. Molecules, 27(19), 6284. [Link]

-

Jinli Chemical. (2025). PTSA (p-Toluenesulfonamide, CAS 70-55-3): Properties, Synthesis, Applications, and Technical Challenges. Retrieved from Jinli Chemical website. [Link]

-

Chemistry LibreTexts. (2023). Temperature Effects on the Solubility of Gases. Retrieved from [Link]

-

Schwartz, L., et al. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Journal of Urology, 49(1), 173-177. [Link]

-

WordPress.com. (n.d.). FACTORS AFFECTING DISSOLUTION RATE. Retrieved from [Link]

-

Sahoo, R. N. (n.d.). Solubility Enhancement Technique. CUTM Courseware. [Link]

-

Pharmacy 180. (n.d.). Physicochemical Factors Affecting Drug Absorption. Retrieved from [Link]

-

Delgado, D. R., et al. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15. Semantic Scholar. [Link]

-

Delgado, D. R., et al. (2016). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Revista Colombiana de Química, 45(1), 34-43. [Link]

-

Kumar, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

Sources

- 1. Sodium P-toluenesulfonamide | C7H8NNaO2S | CID 11052497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 657-84-1: Sodium p-toluenesulfonate | CymitQuimica [cymitquimica.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 6. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. wjbphs.com [wjbphs.com]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]

Preventing hydrolysis of sodium p-toluenesulfonamide in aqueous media

The following technical guide is structured as a specialized Support Center resource. It addresses the stability of Sodium p-Toluenesulfonamide (specifically the salt form, distinct from the oxidant Chloramine-T, though overlaps are addressed).

Topic: Prevention of Hydrolysis & Precipitation in Sodium p-Toluenesulfonamide Systems Ticket ID: REF-PTSA-STAB-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Hydrolysis" Trap

In aqueous media, "hydrolysis" of Sodium p-Toluenesulfonamide (

The Core Problem:

-

Sodium Salt (

): Highly soluble, nucleophilic. -

Neutral Amide (

): Poorly soluble (~3.2 g/L), non-nucleophilic.

If your solution turns cloudy, loses reactivity, or clogs microfluidic channels, you are likely witnessing a pH-driven shift toward the neutral species, not chemical degradation.

Diagnostic Workflow

Before proceeding, confirm your active species to ensure the correct protocol.

| Feature | Sodium p-Toluenesulfonamide | Chloramine-T (N-chloro derivative) |

| CAS | 70-55-3 (Neutral), Salt forms vary | 127-65-1 |

| Primary Use | Nucleophile, Intermediate, Hydrotrope | Oxidant, Disinfectant |